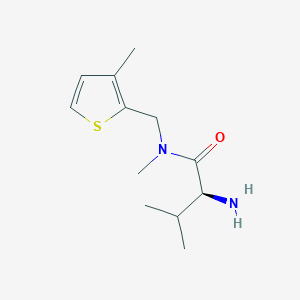

(S)-2-Amino-3,N-dimethyl-N-(3-methyl-thiophen-2-ylmethyl)-butyramide

Description

Properties

IUPAC Name |

(2S)-2-amino-N,3-dimethyl-N-[(3-methylthiophen-2-yl)methyl]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2OS/c1-8(2)11(13)12(15)14(4)7-10-9(3)5-6-16-10/h5-6,8,11H,7,13H2,1-4H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDQMVKQJBBEHOC-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)CN(C)C(=O)C(C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)CN(C)C(=O)[C@H](C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-2-Amino-3,N-dimethyl-N-(3-methyl-thiophen-2-ylmethyl)-butyramide, a synthetic compound with the molecular formula and a molecular weight of 240.37 g/mol, exhibits significant biological activities that have garnered research interest, particularly in neuropharmacology. This article delves into its biological activity, synthesis methods, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a complex structure characterized by an amino group, dimethyl groups, and a thiophene moiety. The presence of a chiral center (S configuration) is crucial as it may influence the compound's interactions with biological targets.

Biological Activities

Research indicates that this compound has several notable biological activities:

Synthesis Methods

Various synthesis methods have been reported for producing this compound. These methods focus on maintaining the stereochemical integrity of the compound while optimizing yield. Notable synthetic routes include:

- Direct Amination : Utilizing appropriate amines to introduce the amino group while ensuring the correct stereochemistry.

- Thiophene Modification : Modifying the thiophene component to enhance biological activity through structural optimization.

Comparative Analysis

The following table highlights key comparisons between this compound and structurally related compounds:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Chiral center, thiophene moiety | Neuroactive | Enhanced specificity due to thiophene |

| 2-Amino-N,N-dimethylacetamide | Similar amine structure | Neuroactive | Lacks thiophene ring |

| 3-Methylthiophene | Contains thiophene | Aromatic properties | Simpler structure |

| N,N-Dimethylglycine | Similar N,N-dimethyl group | Involved in metabolism | Different functional groups |

This comparison underscores the unique combination of features in this compound that may enhance its biological activity compared to simpler analogs.

Case Studies and Research Findings

Recent studies have focused on elucidating the mechanisms of action for compounds similar to this compound. For instance:

- Neuropharmacology : Research has shown that compounds with similar structures can modulate neurotransmitter systems effectively. These findings suggest a pathway for further exploration into how this compound might influence neurochemical processes .

- Anticancer Activity : While direct studies on this specific compound are sparse, related compounds have demonstrated significant antiproliferative effects against various cancer cell lines, indicating potential avenues for future research .

Scientific Research Applications

Neuropharmacology

(S)-2-Amino-3,N-dimethyl-N-(3-methyl-thiophen-2-ylmethyl)-butyramide has been investigated for its potential therapeutic effects in neuropharmacology. Studies indicate that it may modulate neurotransmitter systems, influencing behavioral outcomes.

Case Study :

A study focusing on the compound's interaction with serotonin receptors demonstrated its ability to enhance serotonin release in neuronal cultures, suggesting potential applications in treating mood disorders.

Drug Development

The compound's unique structure makes it a candidate for drug development, particularly in creating new therapeutics targeting central nervous system disorders. Its thiophene ring may enhance lipophilicity, improving blood-brain barrier penetration .

Data Table: Comparison of Related Compounds

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Chiral center, thiophene moiety | Neuroactive | High specificity for targets |

| 2-Amino-N,N-dimethylacetamide | Similar amine structure | Neuroactive | Lacks thiophene ring |

| N,N-Dimethylglycine | Similar N,N-dimethyl group | Involved in metabolism | Different functional groups |

This table illustrates how this compound stands out due to its combination of structural features, which may enhance its specificity for biological targets compared to simpler analogs.

Biochemical Research

The compound is also utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to interact with various enzymes allows researchers to explore its role in metabolic processes.

Case Study :

In vitro studies have shown that this compound can inhibit specific enzymes involved in neurotransmitter degradation, thereby prolonging their action and providing insights into potential therapeutic uses.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

Key Observations :

- Thiophene vs.

- Benzyl vs. Thiophenyl : The 4-methylsulfanyl-benzyl group () increases molecular weight and lipophilicity (logP), which may influence membrane permeability.

- Amine Modifications : The cyclopropyl group in ’s compound could reduce steric hindrance compared to dimethylamine, altering receptor binding profiles .

Physicochemical Properties

Data from analogs suggest trends in melting points, solubility, and stereochemical behavior:

Notes:

- The target compound’s shorter alkyl chain (compared to ’s pentanamide/hexanamide derivatives) may result in higher solubility in polar solvents.

- Thiophene’s lower polarity compared to benzyl groups () could reduce crystallinity, affecting purification .

Research Implications and Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.